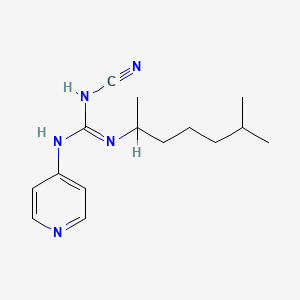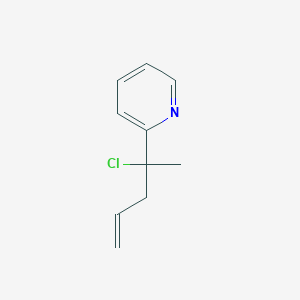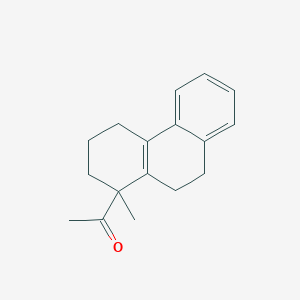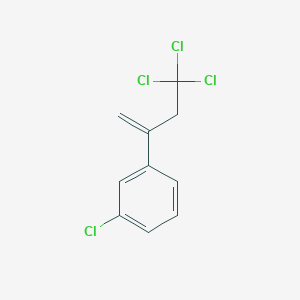![molecular formula C19H23NO5 B14598931 O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine CAS No. 60617-58-5](/img/structure/B14598931.png)
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate epoxide reacts with the phenolic hydroxyl group of tyrosine. The methylphenoxy group is then attached via an etherification reaction, using a suitable methylphenol derivative and a strong base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methylphenoxy groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
O-[®-2-Hydroxy-3-(4-methylphenoxy)propyl]acetoneoxime: This compound has a similar structure but includes an oxime group, which can alter its reactivity and applications.
3-(p-Methoxyphenyl)propionic acid: This compound shares the phenoxypropyl group but lacks the tyrosine backbone, making it less versatile in biological applications.
Uniqueness
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is unique due to its combination of a tyrosine backbone with hydroxypropyl and methylphenoxy groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
属性
CAS 编号 |
60617-58-5 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[2-hydroxy-3-(4-methylphenoxy)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-13-2-6-16(7-3-13)24-11-15(21)12-25-17-8-4-14(5-9-17)10-18(20)19(22)23/h2-9,15,18,21H,10-12,20H2,1H3,(H,22,23)/t15?,18-/m0/s1 |
InChI 键 |
HPAWTIKRZOTVGJ-PKHIMPSTSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)O |
规范 SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)


![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)





![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)



